molecular formula C15H14BrNO3 B6646524 4-bromo-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide

4-bromo-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide

Cat. No.: B6646524
M. Wt: 336.18 g/mol
InChI Key: PIQXZLRZHJWZFK-UHFFFAOYSA-N
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Description

4-bromo-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a hydroxy group, a methoxy group, and a methyl group attached to a benzamide core

Properties

IUPAC Name

4-bromo-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-9-7-11(18)4-6-13(9)17-15(19)12-5-3-10(16)8-14(12)20-2/h3-8,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQXZLRZHJWZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide typically involves the following steps:

    Amidation: The formation of the benzamide core can be accomplished by reacting the brominated benzene derivative with an amine, specifically 4-hydroxy-2-methylaniline, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of 4-bromo-N-(4-formyl-2-methylphenyl)-2-methoxybenzamide.

    Reduction: Formation of N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide.

    Substitution: Formation of 4-methoxy-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide.

Scientific Research Applications

4-bromo-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide
  • 4-bromo-N-(4-hydroxy-2-methylphenyl)-benzamide
  • 4-chloro-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide

Uniqueness

4-bromo-N-(4-hydroxy-2-methylphenyl)-2-methoxybenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

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